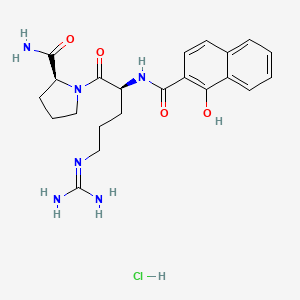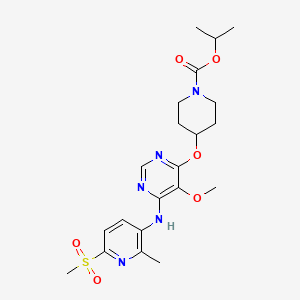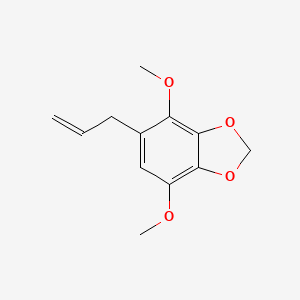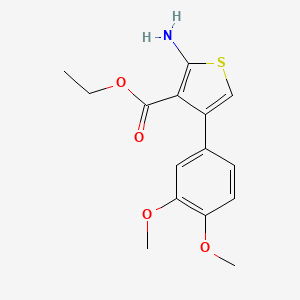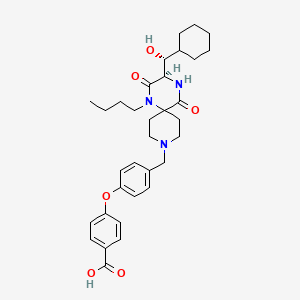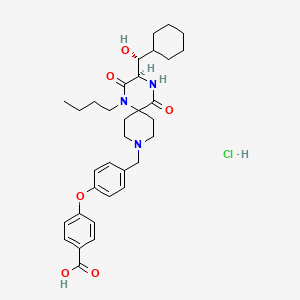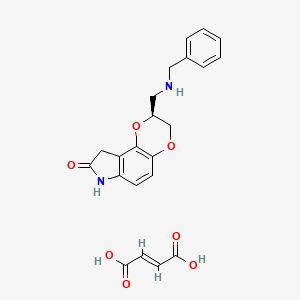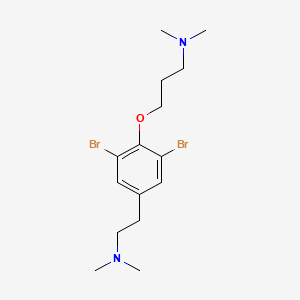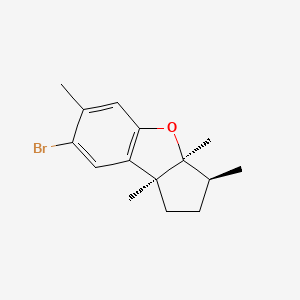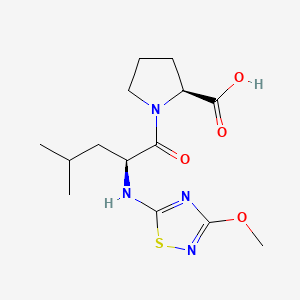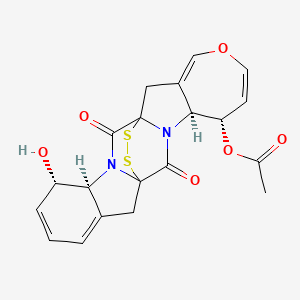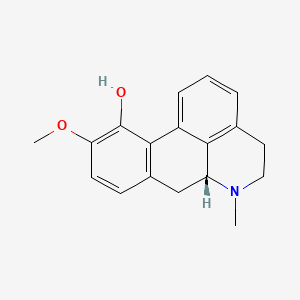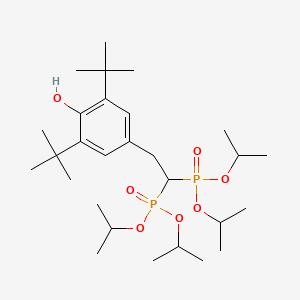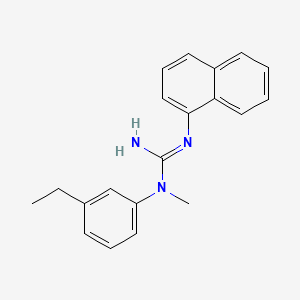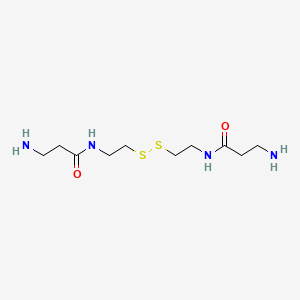
Alethine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta Alethine is a disulfide agent that stimulates T and B-cell functions and exhibits anti-tumor and immunostimulant activity. (NCI)
Alethine is studied in the treatment of cancer. It belongs to a family of chemicals called disulfides. It is a low molecular weight disulfide that has been shown to exhibit in vivo antitumor activity in murine myeloma and melanoma models.
Aplicaciones Científicas De Investigación
Cancer Research: Alethine in Melanoma Treatment
Alethine has shown significant promise in cancer research, particularly in treating melanoma. A study by Taub, Wright, and Guth (2017) demonstrated that the combination of anti-PD1 and β-alethine led to complete responses in a syngeneic mouse model of melanoma. This combination was effective even when neither drug had significant effects as a single agent. The research indicates that β-alethine therapy can halt tumor growth and induce regression of established melanoma, highlighting its potential as a cancer treatment (Taub, Wright, & Guth, 2017).
Adaptive Laboratory Evolution (ALE) Applications
While the term "alethine" specifically relates to cancer research, "ALE" is an abbreviation widely used in scientific contexts, referring to Adaptive Laboratory Evolution. ALE is a method used in various fields of biology and biotechnology:
Microbial Adaptation and Biotechnology : ALE is used to improve the performance of microorganisms in industrial processes. Studies by LaCroix et al. (2014) and Sandberg et al. (2014) demonstrate how ALE can be applied to enhance the growth and stress resistance of organisms like Escherichia coli, contributing to metabolic engineering (LaCroix et al., 2014), (Sandberg et al., 2014).
Enhancing Metabolic Engineering : Portnoy, Bezdan, and Zengler (2011) discuss how ALE allows for the optimization of production strains in metabolic engineering. Unlike directed modification of specific enzymes, ALE enables nonintuitive beneficial mutations to occur in various genes and regulatory regions (Portnoy, Bezdan, & Zengler, 2011).
Understanding Evolutionary Mechanisms : Long and Antoniewicz (2018) utilized flux analysis in ALE to link mutations to enhanced fitness phenotypes, addressing systems concepts such as optimality in metabolic pathways (Long & Antoniewicz, 2018).
Application in Industrial Biotechnology : Hirasawa and Maeda (2022) explored how ALE can create microbial cell factories for industrial applications, such as increasing stress tolerance and production of target compounds (Hirasawa & Maeda, 2022).
Propiedades
Número CAS |
646-08-2 |
|---|---|
Nombre del producto |
Alethine |
Fórmula molecular |
C10H22N4O2S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
Clave InChI |
WELIVEBWRWAGOM-UHFFFAOYSA-N |
SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
SMILES canónico |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
Apariencia |
Solid powder |
Otros números CAS |
646-08-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
104071-87-6 (hydrobromide) 14307-88-1 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alethine alethine hydrobromide alethine hydrochloride beta-alanyl-cysteamine disulfide beta-alanylcysteamine disulfide beta-alethine Betathine N,N'-(dithiodiethylene)bis(3-aminopropionamide) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



